(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Imidazole to the Phenyl Ring: This step involves a nucleophilic substitution reaction where the imidazole is attached to a benzyl halide derivative.
Formation of the Ethenesulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfinamide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfonic acids or sulfinamides.
Substitution: Halogenated or sulfonated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and the sulfonamide group is a common feature in many drugs due to its ability to interact with biological targets. This compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the imidazole and sulfonamide groups.
Mechanism of Action
The mechanism of action of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with biological targets through the imidazole and sulfonamide groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds also feature an imidazole ring fused to a benzene ring and are known for their biological activity.
Sulfonamide Drugs: Compounds like sulfamethoxazole, which contain a sulfonamide group, are widely used as antibiotics.
Uniqueness
(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group within the same molecule. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to compounds with only one of these functional groups .
Properties
IUPAC Name |
(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-17-2-4-18(5-3-17)10-13-26(24,25)22-14-19-6-8-20(9-7-19)15-23-12-11-21-16-23/h2-13,16,22H,14-15H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMBZDIHIQBNT-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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